![molecular formula C12H13N3OS B2677998 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448128-63-9](/img/structure/B2677998.png)
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with chloroacetic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science:
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and are known for their antimicrobial and antifungal properties.
Sulfonamide Derivatives: These compounds also contain sulfur and nitrogen atoms and are used in various medicinal applications.
Uniqueness
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-13-11(16)12-14-9(2)15-17-12/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGACSIQSYOKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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